molecular formula C8H12N2O4 B1375700 Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1423031-04-2

Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No. B1375700
M. Wt: 200.19 g/mol
InChI Key: UJASMWQHBCFWBP-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate is a chemical compound with the molecular formula C8H12N2O4 . It’s a research chemical and not much information is available about it .

Scientific Research Applications

Synthesis and Biological Activity

1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions and have been evaluated for their biological activities. For example, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids showcases the acylation and thermal degradation processes used to produce these compounds, highlighting their potential anti-inflammatory and analgesic activities, and their use in the synthesis of new beta-lactam antibiotics with antimicrobial activity (L. Janda, 2001). Similarly, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate has been prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate, indicating the reactivity of such compounds towards various electrophilic reagents (M. H. Elnagdi et al., 1988).

Crystal Structure Analysis

The crystal structure of compounds related to Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate has been studied to understand their molecular configurations and interactions. For instance, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, containing an oxadiazole ring, provides detailed insights into the molecular interactions and the stability of these compounds, which is crucial for their potential applications in pharmaceuticals (Zhengyi Li et al., 2015).

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory activities of 1,3,4-oxadiazole derivatives have been a significant area of research, indicating their potential as therapeutic agents. For example, the synthesis, characterization, and screening for analgesic and anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives reveal that certain derivatives show more potent analgesic activity and anti-inflammatory effect compared to other derivatives, suggesting their applicability in developing new pain relief and anti-inflammatory drugs (D. Dewangan et al., 2015).

properties

IUPAC Name

ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-3-13-8(11)4-7-9-6(5-12-2)10-14-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJASMWQHBCFWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NO1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176435
Record name 1,2,4-Oxadiazole-5-acetic acid, 3-(methoxymethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate

CAS RN

1423031-04-2
Record name 1,2,4-Oxadiazole-5-acetic acid, 3-(methoxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole-5-acetic acid, 3-(methoxymethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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